Isoginsenoside Rh3

Übersicht

Beschreibung

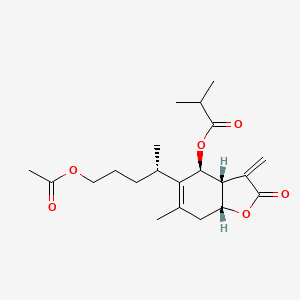

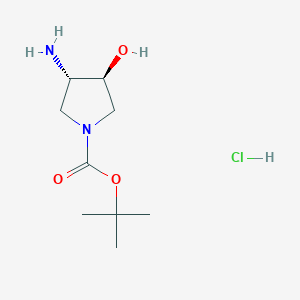

Isoginsenoside Rh3 is a triterpenoid saponin derived from the fruits of Panax ginseng C. A. Meyer . This compound is known for its diverse biological activities and potential therapeutic applications. It has a molecular formula of C36H60O7 and a molecular weight of 604.86 g/mol .

Wirkmechanismus

Target of Action

Isoginsenoside Rh3 is a triterpenoid saponin derived from the fruits of Panax ginseng It’s known that ginsenosides, including this compound, exhibit diverse molecular mechanisms of action, regulating most known modulators of carcinogenesis .

Mode of Action

For instance, they have been shown to modulate cell proliferation mediators, growth factors, tumor suppressors, oncogenes, cell death mediators, inflammatory response molecules, and protein kinases .

Biochemical Pathways

This compound likely affects multiple biochemical pathways. Ginsenosides have been shown to modulate various signaling pathways, including those involving cell proliferation mediators, growth factors, tumor suppressors, oncogenes, cell death mediators, inflammatory response molecules, and protein kinases . A genome-scale metabolic network offers a holistic view of ginsenoside biosynthesis, helping to predict genes associated with the production of pharmacologically vital dammarane-type ginsenosides .

Pharmacokinetics

It’s known that ginsenosides, such as re, are quickly absorbed in the gastrointestinal tract, metabolized mainly to rh1 and f1 by intestinal microflora before absorption into the blood, and quickly cleared from the body . These properties may also apply to this compound.

Result of Action

This compound has been shown to have anti-proliferative effects on HCT116 colorectal cancer cells . It inhibits cell proliferation, invasion, and migration, arrests cells at the G1 phase, and increases apoptosis . Moreover, it downregulates genes related to DNA replication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage conditions can affect the stability of the compound . Furthermore, the bioavailability and efficacy of this compound may be influenced by factors such as the individual’s metabolic rate, the presence of other compounds, and the pH of the environment.

Biochemische Analyse

Biochemical Properties

Isoginsenoside Rh3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant impact on the modulation of immune response in cancer diseases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the proliferation, invasion, and migration of HCT116 colorectal cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to downregulate genes related to DNA replication .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown changes in its effects. It has been observed to inhibit HCT116 cell proliferation, invasion, and migration, arrest cells at the G1 phase, and increase apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Isoginsenoside Rh3 beinhaltet typischerweise den selektiven Schutz von Hydroxylgruppen, gefolgt von Glykosylierungsreaktionen. Eine übliche Methode beginnt mit Protopanaxadiol als Ausgangsmaterial. Die 12-Hydroxylgruppe wird selektiv geschützt, und die 20-Hydroxylgruppe wird durch Dehydratisierung zu einer Doppelbindung umgewandelt. Dieser Zwischenstoff wird dann unter Verwendung von Glucosespendern in Gegenwart von Lewis-Säuren oder Fest-Säure-Katalysatoren einer Glykosylierung unterzogen . Das Endprodukt wird nach Deprotektion und Reinigungsschritten erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Das Verfahren ist auf höhere Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um Konsistenz zu gewährleisten. Der Einsatz fortschrittlicher Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie ist üblich, um die gewünschte Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: Isoginsenoside Rh3 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen Hydroxylgruppen modifizieren.

Reduktion: Reduktionsreaktionen können die Doppelbindungen oder Carbonylgruppen verändern.

Substitution: Substitutionsreaktionen können bestimmte funktionelle Gruppen durch andere ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Nukleophile werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu gesättigten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Isoginsenoside Rh3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Triterpensaponinen und deren Derivaten verwendet.

Biologie: Untersuchungen haben sein Potenzial zur Modulation biologischer Pfade und zellulärer Prozesse gezeigt.

Medizin: this compound zeigt Antikrebs-, entzündungshemmende und kardioprotektive Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von this compound umfasst mehrere molekulare Zielstrukturen und Pfade:

Entzündungshemmend: Es hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren wie Tumornekrosefaktor-alpha und Interleukin-6.

Kardioprotektiv: Es verstärkt die Expression der sarkoplasmatischen Retikulum Ca2±ATPase, wodurch Myokardschäden reduziert und die Herzfunktion verbessert werden.

Vergleich Mit ähnlichen Verbindungen

Isoginsenoside Rh3 ist unter den Triterpensaponinen aufgrund seines spezifischen Glykosylierungsmusters und seiner biologischen Aktivitäten einzigartig. Zu den ähnlichen Verbindungen gehören:

Ginsenoside Rh2: Bekannt für seine Antikrebseigenschaften, unterscheidet sich aber in seinem Glykosylierungsmuster.

Ginsenoside Rg3: Zeigt entzündungshemmende und Antikrebseigenschaften, hat aber eine andere Molekülstruktur.

Ginsenoside Rb1: Bekannt vor allem für seine neuroprotektiven Wirkungen und unterscheidet sich deutlich in seiner Glykosylierung.

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3/b21-11+/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLXREOMFNVWOH-DNQFHFKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC/C=C(\C)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)

![(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3028100.png)

![9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-](/img/structure/B3028101.png)

![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B3028103.png)

![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)

![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)